8-Chloro-1-methylimidazo[1,5-a]pyrazine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

8-Chloro-1-methylimidazo[1,5-a]pyrazine is a differentiated heterocyclic building block for medicinal chemistry. The 8-chloro substituent serves as a versatile synthetic handle for rapid analog generation via Suzuki, Buchwald, or Sonogashira couplings, while the 1-methyl group imposes conformational restriction critical for target engagement. Validated in PI3Kδ-selective inhibitor development (cell IC₅₀ 84 nM) and ACK1 (NCI-H1703 IC₅₀ 0.1759 μM). Ideal for kinase-focused hit-to-lead libraries. Standard purity ≥95%, not hazmat. Order now to accelerate your kinase programs.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1340877-38-4
Cat. No. B1393624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methylimidazo[1,5-a]pyrazine
CAS1340877-38-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=CN2C=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-6-7(8)9-2-3-11(6)4-10-5/h2-4H,1H3
InChIKeyLNSXOANLIQAKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-methylimidazo[1,5-a]pyrazine (CAS 1340877-38-4): Core Scaffold Differentiation for Targeted Kinase Inhibitor Procurement


8-Chloro-1-methylimidazo[1,5-a]pyrazine (CAS 1340877-38-4) is a heterocyclic building block belonging to the imidazo[1,5-a]pyrazine family, a privileged scaffold in medicinal chemistry for developing kinase inhibitors [1]. This compound features a chlorine atom at the 8-position and a methyl group at the 1-position of the fused bicyclic ring system . Its molecular formula is C₇H₆ClN₃ with a molecular weight of 167.59 g/mol . The imidazo[1,5-a]pyrazine core is recognized for its ability to engage kinase hinge regions via hydrogen bonding, making it a valuable starting point for designing selective ATP-competitive inhibitors targeting enzymes such as ACK1, BTK, JAKs, and PI3Kδ [1][2]. Commercially, this compound is available from research chemical suppliers with a typical purity specification of 95% and is intended exclusively for laboratory research use .

Critical Substituent Effects: Why 8-Chloro-1-methylimidazo[1,5-a]pyrazine Cannot Be Replaced by Other Imidazopyrazine Analogs


Substitution patterns on the imidazo[1,5-a]pyrazine scaffold profoundly influence kinase selectivity, potency, and pharmacokinetic properties [1]. The 8-position chlorine atom serves as a crucial synthetic handle for further derivatization, enabling rapid diversification through cross-coupling reactions that are not possible with 8-unsubstituted or 8-amino analogs [2]. The 1-methyl group contributes to conformational restriction and impacts binding mode within the ATP pocket, as demonstrated by structure-activity relationship (SAR) studies showing that modifications at this position significantly alter inhibitory activity against targets such as BTK and ACK1 [1][3]. Consequently, substituting 8-Chloro-1-methylimidazo[1,5-a]pyrazine with alternative imidazopyrazine derivatives lacking either the 8-chloro or 1-methyl functionality would yield compounds with divergent reactivity profiles, altered target engagement, and unpredictable biological outcomes [2].

Head-to-Head Quantitative Differentiation: 8-Chloro-1-methylimidazo[1,5-a]pyrazine vs. Closest Analogs


Enhanced Synthetic Versatility: 8-Chloro vs. 8-Unsubstituted Imidazo[1,5-a]pyrazine in Cross-Coupling Reactions

8-Chloro-1-methylimidazo[1,5-a]pyrazine possesses a reactive chlorine atom at the 8-position, enabling direct participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This contrasts with 8-unsubstituted imidazo[1,5-a]pyrazine (CAS 274-98-6), which lacks this synthetic handle and requires pre-functionalization via directed ortho-metalation or halogenation steps to achieve similar derivatization [2]. The presence of the chlorine atom eliminates a synthetic step, reduces overall reaction sequence length, and improves atom economy [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Target Engagement Divergence: 1-Methyl vs. 1-Unsubstituted Imidazo[1,5-a]pyrazine in BTK Inhibition

Structure-activity relationship (SAR) studies on imidazo[1,5-a]pyrazine-based BTK inhibitors demonstrate that substitution at the 1-position significantly modulates kinase inhibitory potency [1]. In a comparative analysis of 8-amino-imidazo[1,5-a]pyrazine derivatives, compounds bearing a 1-methyl group exhibited BTK IC₅₀ values of 4.0 nM, whereas the corresponding 1-unsubstituted analog showed reduced potency (IC₅₀ = 18 nM), representing a 4.5-fold difference in target engagement [1]. This trend is attributed to the methyl group's contribution to optimal hydrophobic packing within the BTK ATP-binding pocket, as revealed by co-crystal structures [2].

BTK Inhibitors Kinase Selectivity Structure-Activity Relationship

Kinase Selectivity Profile Differentiation: 8-Chloro vs. 8-Amino Imidazo[1,5-a]pyrazine Scaffolds

The nature of the 8-position substituent on the imidazo[1,5-a]pyrazine scaffold dictates the kinase selectivity profile of derived inhibitors [1]. 8-Amino-imidazo[1,5-a]pyrazine derivatives are well-documented as potent reversible BTK inhibitors with excellent kinase selectivity, achieving >100-fold selectivity over related Tec family kinases (ITK, TXK, BMX) [2]. In contrast, 8-chloro substituted analogs exhibit a distinct selectivity fingerprint, with reported activity against PI3Kδ (IC₅₀ = 84 nM) and ACK1 (IC₅₀ = 35 nM), while showing minimal BTK engagement [3]. This divergent selectivity arises from the different hydrogen-bonding capabilities of the 8-substituent within the kinase hinge region: the 8-amino group acts as a hydrogen bond donor, whereas the 8-chloro atom is a hydrogen bond acceptor [1].

Kinase Selectivity Off-Target Activity Drug Discovery

Cellular Antiproliferative Activity: 8-Chloro-Imidazo[1,5-a]pyrazine Derivatives vs. Standard Chemotherapeutics

Imidazo[1,5-a]pyrazine derivatives bearing an 8-chloro substituent have demonstrated promising antiproliferative activity against multiple human cancer cell lines [1]. In a 2024 study evaluating novel imidazolopyrazine derivatives, several compounds with the 8-chloro-imidazo[1,5-a]pyrazine core exhibited IC₅₀ values significantly lower than the standard chemotherapeutic agent Fluorouracil (5-FU), while showing low toxicity to normal L-02 hepatocytes [1]. Specifically, compounds A6 and A9 achieved IC₅₀ values of 2.3 μM and 1.8 μM, respectively, against the MCF-7 breast cancer cell line, compared to 5-FU's IC₅₀ of 15.2 μM [1]. Additionally, a related 8-chloro-imidazo[1,5-a]pyrazine derivative exhibited an IC₅₀ of 0.1759 μM against ACK1-dependent NCI-H1703 non-small cell lung cancer cells [2].

Cancer Cell Lines Antiproliferative Activity Cytotoxicity

Validated Application Scenarios for 8-Chloro-1-methylimidazo[1,5-a]pyrazine Based on Quantitative Evidence


PI3Kδ Inhibitor Lead Generation for Autoimmune and Inflammatory Disease Programs

8-Chloro-1-methylimidazo[1,5-a]pyrazine serves as an optimal starting scaffold for developing PI3Kδ-selective inhibitors, as evidenced by patent disclosures describing imidazo[1,5-a]pyrazine derivatives with IC₅₀ values of 84 nM against PI3Kδ in human whole blood assays [1]. The 8-chloro substituent enables rapid analog synthesis via cross-coupling to optimize potency and selectivity. Research teams targeting autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis can leverage this building block to generate focused compound libraries for hit-to-lead campaigns [1].

ACK1-Directed Anticancer Agent Development for Metastatic Solid Tumors

The 8-chloro-imidazo[1,5-a]pyrazine core is validated for ACK1 kinase inhibitor development, with derivatives demonstrating sub-micromolar cellular potency (IC₅₀ = 0.1759 μM) in NCI-H1703 non-small cell lung cancer cells [2]. Given ACK1's established role in promoting metastasis and its overexpression in prostate, breast, and pancreatic cancers, medicinal chemistry groups focused on metastatic cancer therapeutics should prioritize this scaffold [2]. The 1-methyl group contributes to optimal binding within the ACK1 ATP pocket, as inferred from SAR studies on structurally related inhibitors [3].

Synthetic Methodology Development for Late-Stage Functionalization of Kinase Inhibitor Scaffolds

8-Chloro-1-methylimidazo[1,5-a]pyrazine is ideally suited as a model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on nitrogen-rich heterocycles [4]. The reactive C8-Cl bond enables systematic evaluation of catalyst systems, ligands, and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [4]. Process chemistry teams can utilize this compound to establish robust, scalable protocols for late-stage diversification of advanced kinase inhibitor candidates, with typical Suzuki coupling yields ranging from 60-85% on analogous 8-chloroimidazopyrazine systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-1-methylimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.